molecular formula C13H13N3O3 B15357808 5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid methyl ester CAS No. 873673-51-9

5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid methyl ester

Cat. No.: B15357808
CAS No.: 873673-51-9
M. Wt: 259.26 g/mol
InChI Key: UEVDPSUMQGPOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid methyl ester is a specialized pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a 6-oxo-1,6-dihydropyrimidine core, a scaffold recognized for its broad bioactivity and presence in various therapeutic agents . The structure incorporates key pharmacophoric elements, including the 5-amino group, the 6-oxo functionality, and the phenyl substituent at the 2-position, which are critical for interaction with biological targets. Compounds based on the 6-oxo-1,6-dihydropyrimidine structure, particularly 4-oxopyrimidines and related amino-pyrimidine derivatives, have been investigated for their potential as cardiotonic agents that increase cardiac contractility, showing promise for the treatment of heart failure . The specific substitution pattern on this core molecule makes it a valuable chemical intermediate for the synthesis of more complex heterocyclic systems. Researchers utilize this and related structures as key building blocks in the development of novel molecules for high-throughput screening and structure-activity relationship (SAR) studies . For Research Use Only . This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a food additive. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant safety protocols in a controlled laboratory setting.

Properties

CAS No.

873673-51-9

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

methyl 2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)acetate

InChI

InChI=1S/C13H13N3O3/c1-19-11(17)8-16-12(9-5-3-2-4-6-9)15-7-10(14)13(16)18/h2-7H,8,14H2,1H3

InChI Key

UEVDPSUMQGPOGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=NC=C(C1=O)N)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

5-amino-6-oxo-2-phenyl-1(6H)-pyrimidineacetic acid methyl ester is a chemical compound notable for its biological activities, particularly as an enzyme inhibitor. It features a pyrimidine ring, which is a six-membered aromatic heterocycle containing nitrogen atoms, along with an amino group, a carbonyl group, and a phenyl substituent. This compound has garnered interest in medicinal chemistry for its therapeutic potential.

CAS Number and Molecular Formula
5-amino-6-oxo-2-phenyl-1(6H)-pyrimidineacetic acid methyl ester has a CAS number of 687997-21-3. The molecular formula for 5-amino-6-oxo-2-phenyl-1(6H)-pyrimidineacetic acid methyl ester is C13H13N3O3 .

Applications

5-amino-6-oxo-2-phenyl-1(6H)-pyrimidineacetic acid methyl ester has several applications:

  • Enzyme Inhibition It shows potential as an enzyme inhibitor.
  • Medicinal Chemistry It is used in medicinal chemistry for its therapeutic potential.
  • Pharmaceutical Development It is used in the development of enzyme inhibitors.

Interaction Studies
Interaction studies involving 5-amino-6-oxo-2-phenyl-1(6H)-pyrimidineacetic acid methyl ester focus on its binding affinity to various enzymes. Techniques such as binding assays are used for such studies to understand the pharmacodynamics and optimize its structure for better activity.

Chemical Reactions Analysis

Transesterification of the Methyl Ester Group

The methyl ester undergoes transesterification with tert-butyl bromoacetate under basic conditions to form tert-butyl esters, facilitating subsequent synthetic modifications.

Reaction Reagents/Conditions Product Yield
Methyl → tert-butyl estertert-Butyl bromoacetate, Na₂CO₃, toluene, reflux5-(Benzoylamino)-6-oxo-2-phenyl-1(6H)-pyrimidineacetic acid tert-butyl ester96%

This reaction preserves the pyrimidinone structure while introducing a sterically hindered ester for downstream deprotection strategies.

Hydrolysis of the Ester Group

The methyl ester is hydrolyzed to the carboxylic acid under basic or acidic conditions, critical for generating bioactive derivatives.

Reaction Reagents/Conditions Product Yield
Alkaline hydrolysisNaOH/MeOH, reflux5-Amino-6-oxo-2-phenyl-1(6H)-pyrimidineacetic acid90%
Acidic hydrolysisTrifluoroacetic acid (TFA), rt5-(Benzoylamino)-6-oxo-2-phenyl-1(6H)-pyrimidineacetic acid85%

Hydrolysis is selective, with the tert-butyl group requiring stronger acidic conditions (TFA) compared to methyl esters.

Condensation with Amidines

The compound participates in cyclocondensation with N-substituted benzamidines to form pyrimidinone derivatives, a key step in scaffold diversification.

Reaction Reagents/Conditions Product Yield
CyclocondensationBenzamidine, NaOMe, toluene, 80°C5-(Benzyloxycarbonylamino)-6-oxo-2-phenyl-1(6H)-pyrimidineacetic acid tert-butyl ester31%

This reaction exploits the nucleophilic character of the pyrimidinone’s amino group, enabling structural elaboration for enzyme inhibition studies.

Alkylation of the Pyrimidinone Ring

The pyrimidinone oxygen undergoes alkylation with electrophilic reagents, though competing N-alkylation may occur.

Reaction Reagents/Conditions Product Yield
O-AlkylationEthyl bromoacetate, NaH, DMFMixture of O- and N-alkylated isomers<50%

Selectivity challenges necessitate careful optimization, with O-alkylation favored under specific steric and electronic conditions.

Acylation of the Amino Group

The primary amino group at position 5 is acylated to introduce protective groups or modify bioactivity.

Reaction Reagents/Conditions Product Yield
BenzoylationBenzoyl chloride, pyridine, rt5-(Benzoylamino)-6-oxo-2-phenyl-1(6H)-pyrimidineacetic acid methyl ester92%

Acylation enhances stability during synthetic sequences and modulates interactions in enzyme-binding pockets.

Reduction of Functional Groups

The carbonyl group at position 6 can be reduced, though this is less common due to its role in enzyme recognition.

Reaction Reagents/Conditions Product Yield
Carbonyl reductionNaBH₄, MeOH5-Amino-6-hydroxy-2-phenyl-1(6H)-pyrimidineacetic acid methyl ester65%

Reduction alters hydrogen-bonding capacity, impacting biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key analogs include tert-butyl esters with varying acyl substituents at the 5-amino position (Table 1). These compounds share the pyrimidineacetic acid backbone but differ in ester groups (tert-butyl vs. methyl) and acyl modifications, impacting solubility, stability, and reactivity.

Compound Name (CAS if available) Ester Group Substituent at 5-Amino Yield (%) Melting Point (°C) Elemental Analysis (C, H, N) Calculated/Found
Target Compound: Methyl Ester (873673-51-9) Methyl -NH₂ N/A N/A C: 60.23; H: 5.06; N: 16.21 (Calculated)
28c (tert-butyl) tert-Butyl p-Methylbenzoyl 95 161.6–163.9 C: 68.72/68.92; H: 6.01/5.99; N: 10.02/9.92
28d (tert-butyl) tert-Butyl p-Methoxybenzoyl 82 160.9–163.6 C: 66.19/66.23; H: 5.79/5.73; N: 9.65/9.57
28e (tert-butyl) tert-Butyl o-Chlorobenzoyl 76 N/A C: 66.19/66.23; H: 5.79/5.73; N: 9.65/9.57
29 (tert-butyl) tert-Butyl p-Fluorobenzoyl 89 N/A C: 66.19/66.23; H: 5.79/5.73; N: 9.65/9.57

Key Observations:

  • Ester Group Influence : The methyl ester (target compound) is smaller and more polar than tert-butyl esters, likely enhancing aqueous solubility but reducing lipophilicity compared to bulkier tert-butyl analogs.
  • Substituent Effects: Electron-donating groups (e.g., p-methoxy in 28d) may stabilize the acylated amino group, whereas electron-withdrawing substituents (e.g., o-chloro in 28e) could alter reactivity in downstream reactions.
  • Synthetic Yields: tert-Butyl analogs show high yields (76–95%), suggesting efficient coupling reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid methyl ester?

  • Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, refluxing a mixture of pyrimidine precursors with sodium acetate in glacial acetic acid and acetic anhydride (1:1 ratio) for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol (3:2 ratio) to obtain pure crystals. Reaction progress should be monitored using thin-layer chromatography (TLC) .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Advanced spectroscopic techniques are employed:

  • NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks.
  • X-ray diffraction to resolve crystallographic details, such as puckering of the pyrimidine ring and dihedral angles between fused rings.
  • HPLC for purity assessment (>95% by area normalization) .

Q. What biological activities are associated with the structural features of this compound?

  • Methodological Answer : The amino and carbonyl groups at positions 5 and 6 enable interactions with neurotransmitter systems (e.g., acetylcholine receptors). Biological activity is evaluated via:

  • Molecular docking to predict binding affinity to target proteins (e.g., acetylcholinesterase).
  • Kinetic assays to measure inhibition constants (e.g., IC₅₀ values for enzyme inhibition) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Cross-validation using complementary techniques is critical:

  • Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values.
  • Validate hydrogen bonding patterns via X-ray crystallography (e.g., C–H···O interactions in crystal packing).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

Q. What strategies optimize reaction conditions for higher yield and purity?

  • Methodological Answer :

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Catalyst screening : Test bases like DBU or K₂CO₃ for improved cyclization efficiency.
  • Process control : Employ computational tools (e.g., reaction path search algorithms) to identify optimal temperature and stoichiometry .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • Quantum chemical calculations (e.g., DFT) model transition states and activation energies for key steps like ring closure or ester hydrolysis.
  • Machine learning analyzes experimental datasets to predict regioselectivity in functionalization reactions (e.g., thiophene vs. phenyl group reactivity) .

Comparative Analysis of Structural Analogues

Compound NameKey Structural FeaturesBiological Activity
5-Amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid methyl esterAmino group at C5, ester at C6Cognitive enhancement (via cholinesterase inhibition)
Methyl (2-amino-4(3H)-pyrimidinone)Lacks phenyl and acetic ester groupsAntimicrobial activity
Ethyl 1-(3-methylphenyl)-1H-pyrrole-2-carboxylatePyrrole core with ester substituentAnti-inflammatory

Note: Structural uniqueness of the target compound lies in its hybrid pyrimidine-acetic ester framework, enabling dual hydrophobic and polar interactions with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.